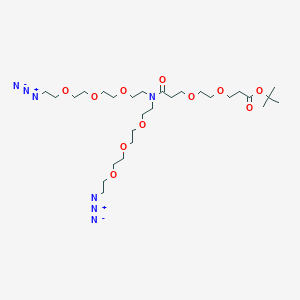

N-(Boc-PEG2)-N-bis(PEG3-azide)

Description

BenchChem offers high-quality N-(Boc-PEG2)-N-bis(PEG3-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-PEG2)-N-bis(PEG3-azide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O11/c1-28(2,3)46-27(37)5-11-39-17-16-38-10-4-26(36)35(8-14-42-20-24-44-22-18-40-12-6-31-33-29)9-15-43-21-25-45-23-19-41-13-7-32-34-30/h4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYUXLBOVCGLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Boc-PEG2)-N-bis(PEG3-azide) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique architecture, featuring a Boc-protected amine and two terminal azide (B81097) functionalities, offers a modular and efficient approach to the synthesis of complex biomolecular conjugates, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The constituent PEG moieties enhance aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-(Boc-PEG2)-N-bis(PEG3-azide), serving as a valuable resource for researchers in the fields of chemical biology and drug discovery.

Core Properties and Specifications

N-(Boc-PEG2)-N-bis(PEG3-azide) is a viscous liquid at room temperature.[1][3] Its key chemical features include a tert-butyloxycarbonyl (Boc) protected primary amine, which can be deprotected under acidic conditions to reveal a reactive amine.[2][4] The two independent PEG3-azide arms provide reactive handles for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₃N₇O₁₁ | [1][3] |

| Molecular Weight | 663.76 g/mol | [1][3] |

| CAS Number | 2353409-46-6 | [1][3] |

| Appearance | Viscous Liquid | [1][3] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in water, DMSO, and DMF | [6] |

| Storage Conditions | -20°C for long-term storage | [6] |

Key Applications

The primary application of N-(Boc-PEG2)-N-bis(PEG3-azide) is as a linker in the construction of PROTACs.[7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This linker can also be utilized in the synthesis of ADCs, where it can attach cytotoxic payloads to an antibody, and in other bioconjugation strategies requiring the precise linkage of multiple molecular entities.

Experimental Protocols

The use of N-(Boc-PEG2)-N-bis(PEG3-azide) in synthetic workflows typically involves a sequence of deprotection and conjugation steps. The following protocols are generalized procedures and may require optimization for specific applications.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

N-(Boc-PEG2)-N-bis(PEG3-azide)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[9]

-

Cool the solution to 0°C in an ice bath.[9]

-

Add TFA to a final concentration of 20-50% (v/v).[9]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the azide groups of the linker and an alkyne-containing molecule.

Materials:

-

Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Appropriate reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

Procedure:

-

Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10]

-

In a reaction vessel, dissolve the deprotected linker and the alkyne-functionalized molecule in the reaction buffer. The molar ratio will depend on the desired product.

-

Prepare a premix of CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio and add it to the reaction mixture.[10][11]

-

Initiate the reaction by adding the sodium ascorbate solution.[10]

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

-

Purify the product using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.

Materials:

-

Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)

-

Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the deprotected linker and the strained alkyne-functionalized molecule in the reaction buffer.

-

A molar excess of one reagent may be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[12] The reaction progress can be monitored by LC-MS.

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials.[12]

Visualizations

Experimental Workflow for PROTAC Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Boc-N-bis(PEG2-acid) - Creative Biolabs [creative-biolabs.com]

- 6. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]

- 7. N-(Boc-PEG2)-N-bis(PEG3-azide) - Immunomart [immunomart.com]

- 8. 0qy.com [0qy.com]

- 9. benchchem.com [benchchem.com]

- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Branched Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Boc-PEG2)-N-bis(PEG3-azide), a key building block in the development of targeted therapeutics. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in the laboratory.

Introduction: The Rise of Targeted Protein Degradation and the Role of PROTACs

The field of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.

N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for PROTAC Synthesis

N-(Boc-PEG2)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages for PROTAC design and synthesis. Its unique trifunctional structure provides a versatile platform for the assembly of complex PROTAC molecules.

The key structural features of N-(Boc-PEG2)-N-bis(PEG3-azide) are:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively deprotected under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid-functionalized ligand for an E3 ligase or a target protein.

-

Two Azide-Terminated PEG Chains: The two PEG3-azide arms offer reactive handles for "click chemistry," a set of biocompatible and highly efficient reactions. The azide (B81097) groups can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized molecules, providing a robust and specific method for attaching ligands.

-

Branched PEG Structure: The branched nature of the linker allows for a more compact and defined spatial arrangement of the ligands compared to linear linkers. The PEG chains themselves enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The following diagram illustrates the general mechanism of action of a PROTAC synthesized using a branched linker like N-(Boc-PEG2)-N-bis(PEG3-azide).

Caption: PROTAC-mediated protein degradation pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(Boc-PEG2)-N-bis(PEG3-azide) is essential for its effective use in synthesis and for predicting the properties of the final PROTAC molecule.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₃N₇O₁₁ | [1] |

| Molecular Weight | 679.76 g/mol | [1] |

| CAS Number | 2353409-46-6 | [1] |

| Appearance | Solid or oil | Supplier Data |

| Purity | Typically >95% | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and DCM | Supplier Data |

| Storage Conditions | -20°C, protected from light | [1] |

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of a branched PEG-azide linker and its subsequent use in the synthesis of a PROTAC molecule.

Representative Synthesis of a Branched Boc-Protected PEG-Azide Linker

The following protocol is adapted from a published procedure for a structurally similar compound and can be used as a guide for the synthesis of N-(Boc-PEG2)-N-bis(PEG3-azide).

Materials:

-

N-Boc-amino-PEG2-amine

-

Azido-PEG3-acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Azido-PEG3-acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Azido-PEG3-acid (2.2 equivalents) and NHS (2.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add DCC (2.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Azido-PEG3-acid.

-

Coupling Reaction: In a separate flask, dissolve N-Boc-amino-PEG2-amine (1.0 equivalent) in anhydrous DMF.

-

Add the crude NHS ester of Azido-PEG3-acid to the solution of N-Boc-amino-PEG2-amine. Add a mild base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to yield the final product, N-(Boc-PEG2)-N-bis(PEG3-azide).

Experimental Workflow for PROTAC Synthesis via Click Chemistry

This workflow outlines the steps for synthesizing a PROTAC using N-(Boc-PEG2)-N-bis(PEG3-azide) and click chemistry.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

N-(Boc-PEG2)-N-bis(PEG3-azide) is a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive handles and the beneficial properties of a branched PEG linker, facilitates the modular and efficient synthesis of sophisticated PROTAC molecules. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to leverage this key enabling technology in their pursuit of novel therapeutics.

References

The Strategic Advantage of Branched Azide PEG Linkers in Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery, the architecture of linker molecules plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of therapeutic conjugates. Among the diverse array of available linkers, branched azide (B81097) polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful tool, offering distinct advantages over their linear counterparts. This technical guide provides a comprehensive overview of the core functions of branched azide PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts.

Core Functions and Advantages

Branched PEG linkers are multi-arm PEG reagents, typically with three or four arms, that are extensively utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] The primary function of these linkers is to connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug, in a stable and efficient manner. The branched architecture offers several key advantages:

-

Increased Drug-to-Antibody Ratios (DAR): Branched linkers enable the attachment of a higher concentration of the ADC payload, leading to an improved DAR without compromising the antibody's natural properties.[1][2][3] This is crucial for delivering a potent therapeutic effect.[4]

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains improves the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drug molecules.[2][5][] This can reduce aggregation, a common challenge in ADC development.[7][8] The branched structure also provides a superior shielding effect, protecting the biomolecule from enzymatic degradation.[8][9]

-

Improved Pharmacokinetics (PK): The unique three-dimensional structure of branched PEGs results in a larger hydrodynamic volume compared to linear PEGs of similar molecular weight.[][10] This increased size can lead to reduced renal clearance, prolonged circulation time in the bloodstream, and an overall more favorable pharmacokinetic profile.[4][][11]

-

Reduced Immunogenicity: The shielding effect of the branched PEG structure can help to reduce the immunogenicity of the conjugated biomolecule.[5][][8]

-

Versatile Functionalization: Branched PEGs can be functionalized with multiple reactive groups, such as azides, at their termini.[][12] The azide group is particularly valuable due to its high reactivity and selectivity in "click chemistry" reactions.[5][13]

The azide functional group is a cornerstone of modern bioconjugation. It is highly reactive towards alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[14][15][16] This bioorthogonal reaction is fast, high-yield, and forms a stable triazole linkage, providing a precise and efficient method for attaching payloads to the linker.[13][15][17]

Quantitative Data Summary

The advantages of branched PEG linkers are substantiated by quantitative data from various studies. The following tables summarize key findings regarding cytotoxicity and pharmacokinetic parameters.

| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Cell Line | IC50 (nM) | Reference |

| Branched (Short) | Homogeneous DAR 6 | SK-BR-3 | 11.2 | [4] |

| Branched (Long) | Homogeneous DAR 6 | SK-BR-3 | 1.2 | [4] |

| Heterogeneous (Control) | DAR 6 | SK-BR-3 | 1.1 | [4] |

| Homogeneous (Control) | DAR 2 | SK-BR-3 | 3.5 | [4] |

Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells. [4] This data highlights the significant impact of linker length on ADC potency, with the longer branched linker demonstrating superior cytotoxicity.[4]

| Linker Configuration | ADC (DAR 8) | Clearance (mL/day/kg) | AUC (day*µg/mL) | Reference |

| Pendant (Branched-like) | T-(P(12x2)-DM1)8 | 11.8 | 84.5 | [4] |

| Linear | T-(L24-DM1)8 | 32.1 | 31.1 | [4] |

Table 2: Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations. [4] The data indicates that the branched-like architecture provides a superior shielding effect, leading to slower clearance rates and increased circulation time in vivo.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of branched azide PEG linkers in research and development.

Protocol 1: Enzymatic Conjugation of a Branched Azide Linker to an Antibody and Payload Attachment via Click Chemistry

This protocol, adapted from Grygorash et al. (2022), describes a site-specific conjugation method.[4]

1. Enzymatic Linker Conjugation:

- Incubate deglycosylated trastuzumab (1 mg) with a branched amino-triazide linker (10 equivalents per conjugation site).

- The reaction is carried out in the presence of microbial transglutaminase (MTGase) in a Tris buffer (pH 8.0).

- Incubate at 37°C for 4 hours.

- Purify the resulting antibody-linker conjugate using a desalting column.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

- React the purified antibody-linker conjugate with a DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE) at a 1.5-fold molar excess per azide group.

- The reaction is performed in PBS at room temperature for 16 hours.

- Purify the final ADC by size-exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to evaluate the efficacy of the synthesized ADCs.[4]

-

Seed HER2-positive SK-BR-3 cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with serial dilutions of the ADCs.

-

Incubate for 72 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Calculate the IC50 values.

Protocol 3: Characterization by Mass Spectrometry

Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the degree of conjugation.[8]

-

Sample Preparation: Dilute the purified conjugate to a suitable concentration for MS analysis (typically in the low µg/mL range).

-

LC Separation: Inject the sample onto an LC system to separate the conjugated protein from any remaining impurities.

-

MS Analysis: Analyze the eluting protein peaks using the ESI-MS. Acquire the full mass spectrum.

-

Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms. The number of linker-payload molecules attached can be determined from the mass shift.

-

Quantification: Determine the relative abundance of the different conjugated species from the peak intensities in the deconvoluted mass spectrum to calculate the average conjugation efficiency.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) help to illustrate key experimental workflows and logical relationships.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Comparison of Branched vs. Linear PEG Linker Architectures.

Conclusion

Branched azide PEG linkers represent a significant advancement in the field of bioconjugation, offering tangible benefits for the development of next-generation therapeutics. Their unique architecture allows for higher drug loading, improved solubility and stability, and enhanced pharmacokinetic profiles. The integration of the azide functionality facilitates highly efficient and specific payload attachment through click chemistry. As research continues to push the boundaries of drug delivery, the strategic implementation of branched azide PEG linkers will undoubtedly play a crucial role in the creation of more potent and effective bioconjugates.

References

- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Branched PEG Azide | AxisPharm [axispharm.com]

- 7. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEG-azides Click chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 14. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]

- 15. purepeg.com [purepeg.com]

- 16. labinsights.nl [labinsights.nl]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to PROTAC Linker Chemistry

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[] The PROTAC molecule is then released to repeat this catalytic cycle.[5]

While the ligands determine the target specificity, the linker is a critical determinant of a PROTAC's overall success.[6] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from the formation and stability of the ternary complex to the pharmacokinetic properties of the PROTAC.[6][7][8] The length, composition, flexibility, and attachment points of the linker can all significantly impact the degradation efficiency of the molecule.[1]

This technical guide provides an in-depth exploration of PROTAC linker chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex concepts to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Linker's Influence on Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[6] The linker plays a crucial role in orchestrating this interaction.[6] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase within the complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[6] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[6]

Linker Length Optimization

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[6] A linker that is too short may not be able to span the distance between the two proteins, leading to steric hindrance.[3][9] A linker that is too long may lead to unproductive binding modes or a "hook effect" where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the ternary complex.[6]

For example, in the development of estrogen receptor (ER)-α targeting PROTACs, it was found that the optimal linker length was a 16-atom chain.[10][11] Studies on TBK1-targeting PROTACs showed that degradation was not observed with linkers shorter than 12 atoms, while linkers between 12 and 29 atoms all exhibited submicromolar degradation potency.[12]

Impact of Linker Composition on Physicochemical Properties

The chemical makeup of the linker has a profound impact on the drug-like properties of the PROTAC.[6] By incorporating polar functional groups (e.g., ethers, amides), the solubility of the PROTAC can be improved.[6] Conversely, lipophilic groups can enhance cell permeability.[6] The most common motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5] Approximately 55% of linkers in a surveyed database contained PEG, and 30% contained alkyl chains, with about 65% containing both.[5]

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly classified into two main categories: flexible and rigid.[6] More recently, "smart" or functional linkers have also been developed.[6]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[6]

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design.[6] They offer a high degree of conformational flexibility.[6]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and can improve the solubility of PROTACs.[1][6] The ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[6]

While flexible linkers are synthetically accessible and can adopt multiple orientations to facilitate ternary complex formation, they can also have disadvantages.[6] High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[6] They can also contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[6]

Rigid Linkers

Rigid linkers are designed to constrain the conformation of the PROTAC, which can offer several advantages.[6]

-

Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[1][6]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1][6]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1][6]

Advantages of rigid linkers include their ability to pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can reduce the entropic penalty of binding.[6] They can also improve selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved physicochemical and pharmacokinetic properties.[6] However, rigid linkers are often more synthetically challenging to prepare, and their lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[6]

"Smart" and Functional Linkers

Recent innovations in linker technology have led to the development of linkers with additional functionalities.[6]

-

Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[][6]

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[6]

-

Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[6]

Quantitative Data on PROTAC Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of linker composition and length on PROTAC performance.

| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ER-α | VHL | PEG | 9 | >1000 | <20 | [11] |

| ER-α | VHL | PEG | 12 | ~500 | ~60 | [11] |

| ER-α | VHL | PEG | 16 | ~100 | ~80 | [10][11] |

| ER-α | VHL | PEG | 19 | ~500 | ~50 | [11] |

| ER-α | VHL | PEG | 21 | >1000 | <20 | [11] |

| TBK1 | CRBN | Alkyl/Ether | 7 | No degradation | - | [12] |

| TBK1 | CRBN | Alkyl/Ether | 12 | <1000 | >80 | [12] |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [12] |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [12] |

| CRBN | CRBN (Homo-PROTAC) | PEG | 8 | Optimal | - | [9] |

| BRD4 | CRBN | Alkyl | - | 1-40 | - | [12] |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.

Synthesis of PROTACs using Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid synthesis of PROTAC libraries.[][5][13]

Protocol:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and a bifunctional linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[14]

-

Add coupling reagents such as HATU and DIPEA.[14]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[14]

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[14]

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[14]

-

Add a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein.

Protocol:

-

Cell Treatment:

-

Plate cells (e.g., MCF7 for ER-α) in a suitable culture dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay (MTS)

The MTS assay is used to assess the cytotoxic effects of PROTACs.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the PROTAC or a positive control (e.g., tamoxifen (B1202) for MCF7 cells).[11]

-

-

MTS Assay:

-

After the desired incubation period (e.g., 48 hours), add MTS reagent to each well.[11]

-

Incubate the plate at 37°C until a color change is observed.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

-

Visualizing PROTAC Concepts with Graphviz

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Conclusion

The linker component of a PROTAC is not merely a tether but a critical modulator of its biological activity.[3] The length, composition, rigidity, and attachment points of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[3] While the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, a deep understanding of linker chemistry remains paramount for the successful development of novel protein degraders.[5][14] This guide provides a foundational understanding of the core principles of PROTAC linker chemistry, offering valuable insights for researchers dedicated to advancing this promising therapeutic modality.

References

- 1. precisepeg.com [precisepeg.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the science of covalently linking biomolecules to other molecules, has revolutionized therapeutics, diagnostics, and materials science. At the heart of many successful bioconjugates lies a critical, yet often underappreciated component: the spacer. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as the gold standard, offering a unique combination of properties that significantly enhance the performance and developability of complex biologics like antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle-based delivery systems.[1][2] This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their impact on physicochemical and biological properties, providing quantitative data, outlining key experimental protocols, and visualizing logical workflows for their strategic implementation.

Core Principles of PEGylation and the Function of PEG Spacers

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[3] When used as a spacer in bioconjugation, PEG chains are not merely inert connectors; they actively modulate the properties of the resulting conjugate. The primary functions and advantages of incorporating PEG spacers include:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[4][5]

-

Improved Pharmacokinetics and Pharmacodynamics: PEGylation increases the hydrodynamic volume of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the body.[2][6] This "stealth" effect also shields the biomolecule from proteolytic degradation and recognition by the immune system, leading to improved stability and bioavailability.[2][7]

-

Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of protein therapeutics, thereby reducing the likelihood of an immune response.[2][8] However, it is important to note that anti-PEG antibodies can sometimes be generated.[8]

-

Steric Hindrance and Optimized Spacing: PEG spacers provide a physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component. For instance, in an ADC, the PEG spacer can prevent the cytotoxic payload from sterically hindering the antibody's binding to its target antigen.[9] The tunable length of PEG spacers allows for precise control over the distance between the conjugated entities.[9]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The choice of PEG spacer, including its length and architecture (linear vs. branched), has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Spacer Length on Binding Affinity and Cellular Uptake

| Bioconjugate | PEG Spacer Length (n) | IC50 (nM) | Cellular Association (relative to unmodified) | Reference(s) |

| natGa-NOTA-PEGn-RM26 (Bombesin antagonist) | 2 | 3.1 ± 0.2 | - | [4][10] |

| 3 | 3.9 ± 0.3 | - | [4][10] | |

| 4 | 5.4 ± 0.4 | - | [4][10] | |

| 6 | 5.8 ± 0.3 | - | [4][10] | |

| Folate-modified Liposomal Doxorubicin (B1662922) | PEG2000 | - | Enhanced | [11] |

| PEG3400 | - | Further Enhanced | [11] | |

| PEG5000 | - | Highest Association (1.7-fold vs. unmodified) | [11] |

Table 2: Effect of PEGylation on Pharmacokinetics and Biodistribution

| Bioconjugate | PEGylation Status | Half-life (t1/2) | Tumor Uptake (%ID/g at 2h) | Reference(s) |

| 68Ga-NOTA-PEG3-RM26 | PEGylated (n=3) | - | 4.6 ± 0.6 (PC-3 xenografts) | [4][10] |

| 2.8 ± 0.4 (BT-474 xenografts) | [4][10] | |||

| Proticles (Oligonucleotide-protamine nanoparticles) | Non-PEGylated | Faster degradation | - | [12] |

| PEGylated | Slower degradation | - | [12] | |

| Liposomes | "Naked" | Short | - | [13] |

| PEGylated | 1.7x longer than "naked" | Lower than PTGGylated | [13] | |

| Doxorubicin | Free Drug | Rapid clearance | <1% | [14][15] |

| Pegylated Liposomal | ~55 hours | ~10-fold increase | [14][15] |

Table 3: Impact of PEG Architecture on Bioconjugate Properties

| Property | Linear PEG | Branched PEG | Reference(s) |

| Hydrodynamic Radius | Smaller for the same molecular weight | Larger, providing a greater "stealth" effect | [16] |

| In Vivo Half-life | Generally shorter | Extended compared to linear PEG of the same total molecular weight | [17] |

| Protein Stability | Provides stabilization | Can offer enhanced protection against proteolysis | [17] |

| Immunogenicity | Can elicit anti-PEG antibodies | May offer better shielding of protein epitopes, but can still be immunogenic | [8][17] |

Experimental Protocols for Bioconjugation Using PEG Spacers

The selection of a bioconjugation strategy depends on the available functional groups on the biomolecule and the desired properties of the final conjugate. Below are detailed methodologies for common bioconjugation reactions involving PEG spacers.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol is widely used for modifying lysine (B10760008) residues and the N-terminus of proteins.[18]

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Purification: Remove the unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This method is highly specific for the thiol groups of cysteine residues.[2][18]

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.

-

PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted PEG-Maleimide.

-

Characterization: Characterize the conjugate using methods like SDS-PAGE and mass spectrometry.

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG Spacers

This bioorthogonal reaction is ideal for conjugating molecules in complex biological environments without the need for a toxic copper catalyst.[19][20]

Materials:

-

Azide-modified biomolecule

-

DBCO-PEG-NHS ester (for introducing the DBCO moiety onto a second biomolecule with primary amines)

-

Amine-free buffer (e.g., PBS), pH 7.2-8.0

-

Reaction buffer for click chemistry (e.g., PBS)

Procedure:

-

Introduction of DBCO Moiety (if necessary): React the biomolecule containing primary amines with DBCO-PEG-NHS ester following a similar procedure to Protocol 1 to generate a DBCO-functionalized biomolecule. Purify the product.

-

Click Chemistry Reaction: Mix the azide-modified biomolecule and the DBCO-functionalized biomolecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration.

-

Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC).

-

Characterization: Confirm the successful conjugation using techniques like mass spectrometry and functional assays.

Protocol 4: Sortase-Mediated Ligation for Site-Specific PEGylation

This enzymatic method allows for precise, site-specific conjugation at either the N- or C-terminus of a protein.[18][21]

Materials:

-

Protein of interest engineered with a sortase recognition motif (e.g., LPETG at the C-terminus)

-

Sortase A enzyme

-

PEG-oligo-glycine peptide (for C-terminal labeling) or LPETG-PEG (for N-terminal labeling)

-

Sortase reaction buffer (e.g., Tris buffer with CaCl2)

Procedure:

-

Reaction Setup: Combine the target protein, sortase A, and the PEGylated peptide in the sortase reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the sortase enzyme (typically 25-37°C) for several hours to overnight.

-

Purification: Purify the PEGylated protein from the reaction mixture. This can be facilitated by using an immobilized sortase enzyme or by incorporating affinity tags on the unreacted components.

-

Characterization: Verify the site-specific PEGylation and purity of the product using mass spectrometry and SDS-PAGE.

Protocol 5: Hydrazide-Aldehyde Ligation

This chemoselective ligation forms a stable hydrazone bond and is useful for conjugating molecules to proteins with genetically encoded aldehydes or oxidized carbohydrates.[12][22]

Materials:

-

Aldehyde- or ketone-containing protein

-

PEG-hydrazide

-

Reaction buffer (typically acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

-

Reaction Setup: Dissolve the aldehyde-containing protein and PEG-hydrazide in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours.

-

Purification: Purify the conjugate using standard chromatography techniques to remove excess PEG-hydrazide.

-

Characterization: Analyze the product by mass spectrometry to confirm the formation of the hydrazone linkage.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key decision-making processes and biological pathways relevant to the use of PEG spacers in bioconjugation.

Caption: Cellular uptake and intracellular trafficking of a targeted PEGylated nanoparticle.

Caption: Logical workflow for selecting a bioconjugation strategy.

Caption: Workflow for the development and optimization of an Antibody-Drug Conjugate (ADC).

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of a wide range of biomolecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity, has been instrumental in the success of numerous approved drugs. A thorough understanding of the different types of PEG spacers, their chemical properties, and the quantitative effects they impart on bioconjugates is crucial for the rational design and development of next-generation therapeutics. By carefully selecting the appropriate PEG spacer and bioconjugation strategy, researchers can optimize the performance of their constructs and accelerate the translation of innovative therapies from the laboratory to the clinic.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pegylated liposomal doxorubicin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. chempep.com [chempep.com]

- 20. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 21. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

fundamentals of copper-catalyzed click chemistry (CuAAC)

An In-depth Technical Guide to the Fundamentals of Copper-Catalyzed Click Chemistry (CuAAC)

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001.[1][2] Click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign byproducts that are easily removed.[2][3][4] The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][4][5][6] This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[1][2][7] In contrast, the copper-catalyzed variant proceeds readily under mild, often aqueous conditions, even at room temperature, with a remarkable rate acceleration of 10⁷ to 10⁸.[2][8] Its robustness, high efficiency, and bioorthogonality—meaning it does not interfere with native biological processes—have made CuAAC an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[1][9][10][11][12]

The Core Mechanism: A Dinuclear Copper Pathway

While early proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1] This model, which involves two copper atoms in the catalytic cycle, better explains the reaction's significant rate acceleration and high regioselectivity.[1][2]

The key steps of the dinuclear catalytic cycle are as follows:

-

Formation of Copper(I) Acetylide: A copper(I) ion first reacts with the terminal alkyne to form a copper acetylide intermediate.[5]

-

Formation of Dinuclear Complex: A second copper(I) ion coordinates to the alkyne's π-system, forming a dinuclear π,σ-bis(copper) acetylide complex.[1][2] This activation step is crucial for increasing the electrophilicity of the alkyne.[5]

-

Azide Coordination and Cycloaddition: The organic azide coordinates to this activated complex, which then undergoes a concerted cycloaddition to form an unusual six-membered copper metallacycle.[2]

-

Ring Contraction: The metallacycle rapidly contracts to a more stable dinuclear copper triazolide intermediate.[1]

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1][2]

Key Components and Reaction Conditions

The success and versatility of the CuAAC reaction stem from its simple and robust components.

-

Reactants : The core components are a terminal alkyne (R-C≡CH) and an organic azide (R-N₃). Both functional groups are small, stable, and largely absent from biological systems, making them ideal for bioorthogonal applications.[13][14][15]

-

Copper(I) Catalyst : The active catalyst is the copper(I) ion (Cu⁺).[16][17] Since Cu⁺ is prone to oxidation, it is typically generated in situ from a stable copper(II) precursor, most commonly copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[2][13] Sodium ascorbate (B8700270) is the most widely used reductant; it efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, which helps prevent the unwanted oxidative homocoupling of alkynes (Glaser coupling).[2][7][13]

-

Accelerating Ligands : While not always required, ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and mitigating copper-induced cytotoxicity in biological applications.[5][16][18] They protect the copper ion from oxidation and disproportionation.[5][16] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA), which is water-insoluble, and water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthrodisulfonic acid (BPS), which are preferred for bioconjugation.[5][16][19]

-

Solvents and pH : A major advantage of CuAAC is its compatibility with a wide range of solvents, including organic solvents (e.g., DMSO, DMF, tBuOH) and, notably, water.[14][20][21] The reaction often experiences a rate acceleration in aqueous media and is effective over a broad pH range of 4 to 12.[2][8][22]

Data Presentation

The quantitative aspects of the CuAAC reaction highlight its efficiency and reliability. The reaction is characterized by high rates and yields under various conditions.

Table 1: Kinetic and Yield Characteristics of CuAAC

| Parameter | Typical Value | Notes |

|---|---|---|

| Rate Acceleration | 10⁷ - 10⁸ fold | Compared to the uncatalyzed thermal Huisgen cycloaddition.[2] |

| Reaction Time | Minutes to a few hours | Typically complete within 1-4 hours at room temperature.[23][24] |

| General Yields | >85-95% | Often quantitative or near-quantitative yields are achieved.[7][13][22] |

| Catalyst Loading | 0.5 - 2 mol% | Low catalyst loading is generally sufficient.[25] |

| Temperature | Room Temperature | Mild heating can be used to accelerate the reaction if needed.[6][13] |

Table 2: Representative Reaction Yields with Different Alkynes Catalyzed by [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol %) at room temperature.

| Alkyne | Azide | Time (min) | Conversion (%) |

|---|---|---|---|

| Phenylacetylene | Benzyl azide | 5 | >99 |

| 4-Ethynyltoluene | Benzyl azide | 5 | >99 |

| 4-Methoxyphenylacetylene | Benzyl azide | 10 | >99 |

| 4-Chlorophenylacetylene | Benzyl azide | 15 | >99 |

| Hex-1-yne | Benzyl azide | 30 | >99 |

| Phenylacetylene | Phenyl azide | 30 | >99 |

(Data adapted from Organometallics 2022, 41, 12, 1406–1419)[25]

Experimental Protocols

Below are detailed methodologies for a typical CuAAC reaction, suitable for bioconjugation or small molecule synthesis.

Materials Required

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in H₂O)

-

Water-soluble ligand (e.g., THPTA) stock solution (e.g., 50-250 mM in H₂O)

-

Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in H₂O, must be freshly prepared )

-

Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer)

General Protocol for CuAAC

This protocol describes the labeling of an alkyne-functionalized biomolecule with an azide-functionalized reporter.

-

Preparation of Reactants : In a microcentrifuge tube, dissolve the alkyne-functionalized molecule in the reaction buffer to the desired final concentration. Add the azide-functionalized molecule from a stock solution. A 10-fold molar excess of the smaller molecule (e.g., the azide reporter) is often recommended.[26]

-

Preparation of Catalyst Premix : In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is a common starting point.[26][27] Mix briefly by vortexing.

-

Addition of Catalyst : Add the catalyst premix to the solution containing the alkyne and azide. The recommended final concentration of CuSO₄ is typically between 50 µM and 2 mM.[26][27]

-

Reaction Initiation : Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the mixture.[26] The final concentration of sodium ascorbate is often around 5 mM.[27]

-

Incubation : Close the tube to minimize oxygen diffusion and mix gently (e.g., by inversion or on a rotisserie).[13] Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitoring and Workup : The reaction progress can be monitored by TLC or LC-MS.[23] Upon completion, the workup procedure depends on the application. For biomolecules, this may involve purification via size-exclusion chromatography or dialysis. For small molecules, an aqueous workup followed by extraction with an organic solvent and purification by column chromatography is common.[23]

Applications in Research and Drug Development

The reliability and orthogonality of CuAAC have led to its widespread adoption across scientific disciplines.

-

Drug Discovery : CuAAC is extensively used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[9][10] It is also a key strategy for linking molecular fragments in fragment-based drug design and for creating complex drug conjugates.[9][12]

-

Bioconjugation : This is one of the most prominent applications of CuAAC. It enables the precise attachment of probes, tags (e.g., fluorophores, biotin), or therapeutic agents to biomolecules like proteins, nucleic acids, and carbohydrates without altering their function.[3][12][13][24]

-

Materials Science : The reaction is employed to synthesize novel polymers, create functionalized surfaces, and assemble nanomaterials.[12]

-

Diagnostics and Imaging : CuAAC is used to construct targeted imaging agents for PET scans or fluorescence imaging by linking a targeting moiety (like an antibody or peptide) to a reporter molecule.[3][4]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands as a pillar of modern chemical synthesis. Its operational simplicity, high efficiency, exceptional selectivity, and compatibility with a vast array of functional groups and reaction conditions have established it as the gold standard for "click" reactions. From constructing complex molecular architectures in drug discovery to precisely labeling biomolecules within living systems, CuAAC provides researchers, scientists, and drug development professionals with a powerful and reliable tool for molecular assembly. As ligand development and mechanistic understanding continue to advance, the applications and utility of this remarkable transformation are set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labinsights.nl [labinsights.nl]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioclone.net [bioclone.net]

- 12. echemi.com [echemi.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 18. Click reaction ligands | BroadPharm [broadpharm.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. lumiprobe.com [lumiprobe.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. bioclone.net [bioclone.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. static.igem.wiki [static.igem.wiki]

- 27. jenabioscience.com [jenabioscience.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in chemical biology, drug development, and materials science due to its high efficiency, selectivity, and biocompatibility.[1] This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[2][] This guide provides an in-depth overview of the core principles of SPAAC, its kinetics, detailed experimental protocols, and the underlying reaction mechanism.

Core Principles

The primary driving force behind SPAAC is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[2][4] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures and pH without a copper catalyst, which can be cytotoxic.[2][5] The reaction is highly selective because both the strained alkyne and the azide (B81097) are bioorthogonal; they do not typically undergo side reactions with native biological functional groups.[2] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2]

Kinetics of SPAAC Reactions

The kinetics of SPAAC are typically second-order, and the reaction rate is influenced by the structure of the cyclooctyne (B158145), the electronic properties of the azide, and the solvent.[2] The development of various cyclooctynes has been crucial in tuning the reaction rates for different applications. Generally, the reaction is faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[2]

Below is a summary of the second-order rate constants for the SPAAC reaction between various cyclooctynes and benzyl (B1604629) azide, a common model azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹ s⁻¹) |

| [9+1]CPP | - | 2.2 x 10⁻³ |

| [11+1]CPP | - | 4.5 x 10⁻⁴ |

| fluor[11+1]CPP | - | 4.7 x 10⁻³ |

| m[9+1]CPP | - | 9.6 x 10⁻³ |

Note: Data extracted from reactions with benzyl azide in deuterated DMSO at 25 °C.[6]

Reaction Mechanism

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[2] In this reaction, the azide, acting as a 1,3-dipole, reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[2] The high ring strain of the cyclooctyne significantly lowers the activation energy of this cycloaddition, allowing the reaction to proceed readily without the need for a catalyst.[2][]

References

- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 2. benchchem.com [benchchem.com]

- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Technical Guide to Bifunctional Crosslinkers in Research and Drug Development

For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable chemical tools for elucidating protein interactions, constructing novel therapeutics, and immobilizing biomolecules. This in-depth guide explores the core properties of these reagents, providing a technical foundation for their effective application.

Bifunctional crosslinkers are molecules containing two reactive ends capable of forming covalent bonds with specific functional groups on proteins or other biomolecules.[1] By linking molecules that are in close proximity, these reagents can stabilize transient interactions for analysis, create novel conjugates like antibody-drug conjugates (ADCs), or anchor proteins to surfaces for assays.[1][2] The choice of crosslinker is critical and depends on the specific application, the functional groups available on the target molecules, and the desired stability of the linkage.

Core Properties and Classification

The utility of a bifunctional crosslinker is defined by three key features: the reactivity of its functional groups, the length and nature of its spacer arm, and its classification as either homobifunctional or heterobifunctional.

Homobifunctional crosslinkers possess two identical reactive groups and are typically used in single-step reactions to connect molecules with similar functional groups, such as polymerizing monomers or studying intramolecular crosslinks.[3][4][5] Heterobifunctional crosslinkers , on the other hand, have two different reactive groups, allowing for controlled, two-step conjugations that minimize unwanted self-conjugation and polymerization.[3][4][6] This makes them ideal for creating specific conjugates between two different molecules, such as an antibody and a drug.[5][7]

A third category, photoreactive crosslinkers , contains at least one functional group that becomes reactive only upon exposure to UV light.[3] This allows for precise temporal control over the crosslinking reaction and is particularly useful for capturing non-specific interactions with neighboring molecules, including proteins and nucleic acids.[8][9]

Reactive Groups: The Key to Specificity

The specificity of a crosslinker is determined by its reactive ends, which are designed to target specific functional groups on biomolecules.

-

Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) at a pH of 7.2-9.0.[2][10][11] Imidoesters are another class that react with primary amines at a more alkaline pH (8-10) and have the unique property of preserving the positive charge of the original amine.[2]

-

Sulfhydryl-Reactive: Maleimides are highly specific for sulfhydryl groups (e.g., the side chain of cysteine residues) and form stable thioether bonds at a pH of 6.5-7.5.[12][13] Haloacetyls and pyridyl disulfides are other examples of sulfhydryl-reactive groups.[1][13]

-

Carboxyl-Reactive (Zero-Length): Carbodiimides, such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), are considered "zero-length" crosslinkers because they facilitate the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[14][15][16]

-

Photoreactive: Diazirines and aryl azides are two common photoreactive groups.[8][9] Upon activation with UV light, they form highly reactive carbene or nitrene intermediates, respectively, which can insert into C-H or N-H bonds in close proximity.[8][9][17] Diazirines are generally more stable and can be activated with longer wavelength UV light (330-370 nm), which is less damaging to biomolecules.[9][18]

The Spacer Arm: More Than Just a Bridge

The spacer arm connects the two reactive groups and its properties significantly influence the application of the crosslinker.

-

Length: The length of the spacer arm dictates the distance between the two conjugated molecules.[6] This is a critical consideration when studying protein-protein interactions, as it provides distance constraints for structural modeling.[1][19]

-

Cleavability: Crosslinkers can be either cleavable or non-cleavable.[20] Non-cleavable crosslinkers form permanent, stable bonds, which are advantageous for applications requiring long-term stability, such as in antibody-drug conjugates or when stabilizing protein complexes for analysis.[20][21][22] Cleavable crosslinkers contain a labile bond within their spacer arm that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic cleavage).[20][23] This feature is particularly useful in crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis by allowing for the separation of crosslinked peptides.[20]

-

Solubility and Permeability: The chemical composition of the spacer arm also determines the solubility of the crosslinker. Some crosslinkers are hydrophobic and membrane-permeable, making them suitable for intracellular crosslinking, while others are modified with sulfonate groups (Sulfo-NHS) to be water-soluble and membrane-impermeable, restricting their activity to the cell surface.[10][24] PEGylated spacer arms can enhance solubility, increase stability, and reduce the immunogenicity of the resulting conjugate.[21][25]

Quantitative Properties of Common Bifunctional Crosslinkers

The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinkers.

| Homobifunctional Crosslinkers (Amine-to-Amine) | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Membrane-permeable, widely used for protein interaction studies.[26][27] |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Water-soluble, membrane-impermeable analog of DSS.[26] |

| DSP (Lomant's Reagent) | NHS Ester | 12.0 | Yes (Reducible) | Contains a disulfide bond in the spacer arm, cleavable with reducing agents like DTT. |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Reducible) | Water-soluble and cleavable analog of DSP.[28] |

| Heterobifunctional Crosslinkers | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide (B117702) | 8.3 | No | Amine-to-sulfhydryl crosslinking, commonly used in ADC development.[26][29] |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No | Water-soluble analog of SMCC.[28][30] |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Reducible) | Amine-to-sulfhydryl crosslinking, forms a cleavable disulfide bond. |

| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridyldithiol | 15.7 | Yes (Reducible) | Longer chain version of SPDP. |

| SDA (Succinimidyl 4,4'-azipentanoate) | NHS Ester | Photoreactive Diazirine | 7.7 | No | Amine-reactive on one end and photoreactive on the other. |

| Zero-Length Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Key Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl | Amine | 0 | Activates carboxyl groups to react with primary amines, forming a direct amide bond.[14][15][31] |

Experimental Protocols and Workflows

The successful application of bifunctional crosslinkers relies on carefully designed experimental protocols. Below are generalized methodologies for common applications.

General Workflow for Protein-Protein Interaction Studies using DSS

This protocol outlines the basic steps for crosslinking interacting proteins in a complex mixture for subsequent analysis by techniques like immunoprecipitation and western blotting.[32][33]

Caption: General workflow for protein crosslinking using DSS.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2][34]

-

DSS crosslinker.

-

Anhydrous DMSO or DMF.[27]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[34]

Methodology:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines.[34]

-

DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a desired stock concentration (e.g., 25 mM).[34] DSS is moisture-sensitive and should be handled accordingly.[27]

-